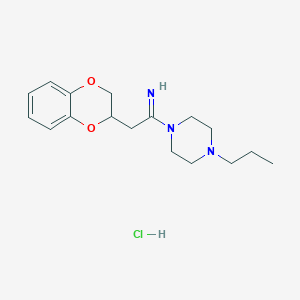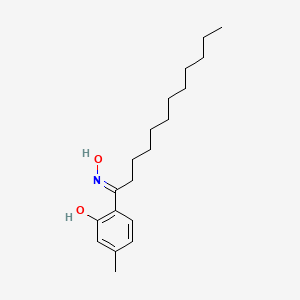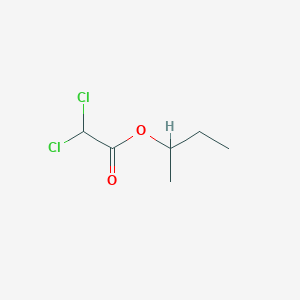![molecular formula C22H16BrClN2O3 B12005103 [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 765275-53-4](/img/structure/B12005103.png)
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C28H21BrClN3O5S, is a fascinating member of the chemical world. It features a hydrazone linkage and aromatic rings, making it an intriguing subject for study.
Preparation Methods
Synthetic Routes:
The synthetic route to this compound involves the condensation of a hydrazine derivative with a benzoyl chloride compound. The reaction proceeds via an imine intermediate, leading to the formation of the hydrazone bond. The specific synthetic steps and conditions can vary, but the overall process is well-established.
Industrial Production:
While industrial-scale production details might be proprietary, laboratories typically synthesize this compound using standard organic chemistry techniques. Researchers employ reagents like hydrazine hydrate, benzoyl chloride, and bromine derivatives to achieve the desired product.
Chemical Reactions Analysis
Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Common Reagents:
Hydrazine hydrate: Used for hydrazone formation.
Bromine: Introduces the bromine atom.
Base (e.g., NaOH): Facilitates the condensation reaction.
Major Products:
The major product is the target compound itself, 4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl 2-chlorobenzoate.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic properties or drug development.
Industry: Used in material science or as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related hydrazones and benzoyl derivatives.
Properties
CAS No. |
765275-53-4 |
|---|---|
Molecular Formula |
C22H16BrClN2O3 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O3/c1-14-6-2-3-7-17(14)21(27)26-25-13-15-12-16(23)10-11-20(15)29-22(28)18-8-4-5-9-19(18)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
QZWKZHFJFKKDTQ-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005022.png)

![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)


![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)




![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
